2-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE is a synthetic organic compound that belongs to the thiazolane family This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine in the presence of a thiazolane precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the thiazolane ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolane compounds .
Scientific Research Applications
2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- N-methyl-N-(4-chlorophenyl)-, -(4-biphenylyl)-, -(4-methylphenyl)-, and -(4-methoxyphenyl)nitrenium ions
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and the presence of the thiazolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17ClN2S2 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H17ClN2S2/c1-12-2-8-15(9-3-12)19-17(21)20-10-11-22-16(20)13-4-6-14(18)7-5-13/h2-9,16H,10-11H2,1H3,(H,19,21) |
InChI Key |
RDNJSMLARVEGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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